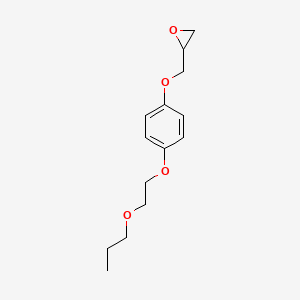![molecular formula C10H22NO6PS B14479555 3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid CAS No. 67278-72-2](/img/structure/B14479555.png)
3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid is an organic compound that belongs to the class of cyclohexylamines. This compound is characterized by the presence of a cyclohexane ring attached to an amine group, a phosphonomethyl group, and a sulfonic acid group. It is known for its use as a buffering agent in biochemistry due to its ability to maintain a stable pH in solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid typically involves the reaction of cyclohexylamine with a suitable sulfonic acid derivative. The reaction conditions often require a controlled environment with specific temperature and pH to ensure the desired product is obtained. For example, the reaction may be carried out in an aqueous medium with the addition of a base to neutralize the acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process may include steps such as purification through crystallization or distillation to obtain a high-purity product. The use of advanced analytical techniques like HPLC (High-Performance Liquid Chromatography) ensures the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclohexylamine derivatives.
Scientific Research Applications
3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid is widely used in scientific research due to its buffering properties. Some of its applications include:
Chemistry: Used as a buffering agent in various chemical reactions to maintain a stable pH.
Biology: Employed in biological assays and experiments where pH stability is crucial.
Medicine: Utilized in pharmaceutical formulations to ensure the stability of active ingredients.
Industry: Applied in industrial processes that require precise pH control, such as in the production of certain chemicals and materials.
Mechanism of Action
The buffering action of 3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid is due to its ability to donate or accept protons, thereby maintaining a stable pH in solutions. The molecular targets and pathways involved include interactions with hydrogen ions (H+) and hydroxide ions (OH-) to neutralize changes in pH.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-2-hydroxyl-3-aminopropanesulfonic acid (CAPSO): Another buffering agent with similar properties.
4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES): A widely used buffering agent in biological and chemical research.
2-(N-Morpholino)ethanesulfonic acid (MES): Commonly used in biological research for its buffering capacity.
Uniqueness
3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid is unique due to its specific combination of functional groups, which provide it with distinct buffering properties and stability over a wide pH range. This makes it particularly useful in applications where precise pH control is essential.
Properties
CAS No. |
67278-72-2 |
|---|---|
Molecular Formula |
C10H22NO6PS |
Molecular Weight |
315.33 g/mol |
IUPAC Name |
3-[cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C10H22NO6PS/c12-18(13,14)9-11(7-4-8-19(15,16)17)10-5-2-1-3-6-10/h10H,1-9H2,(H2,12,13,14)(H,15,16,17) |
InChI Key |
KUFPPGMDCHKEFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(CCCS(=O)(=O)O)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


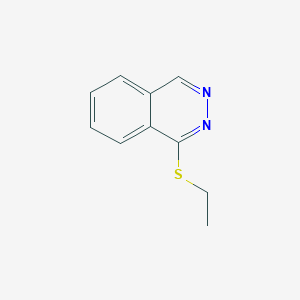
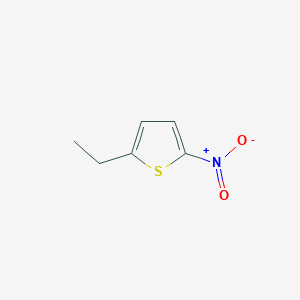
![1,3-Benzenediamine, 4-[(3-aminophenyl)azo]-, monoacetate](/img/structure/B14479487.png)
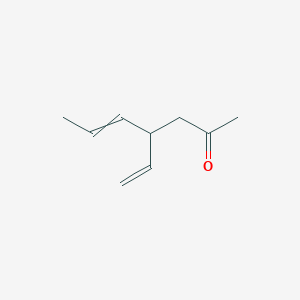

![[1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile](/img/structure/B14479505.png)
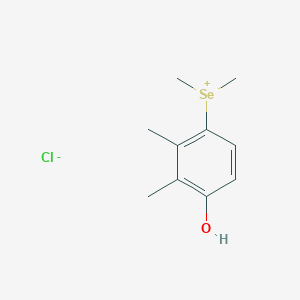
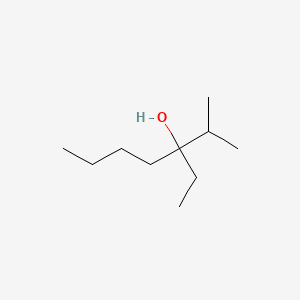
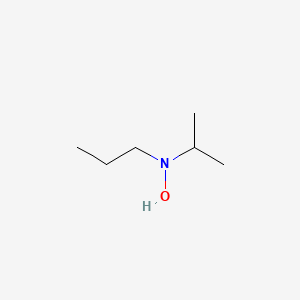
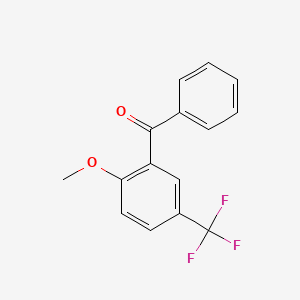
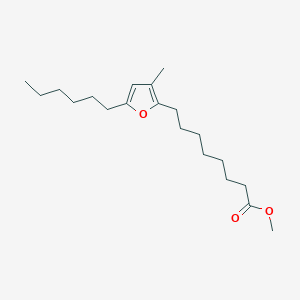
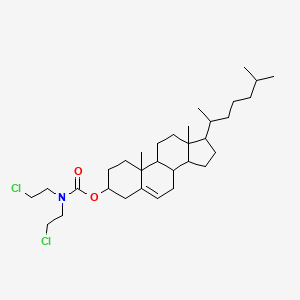
![2-[3-(4-Hydroxyphenyl)propyl]phenol](/img/structure/B14479548.png)
